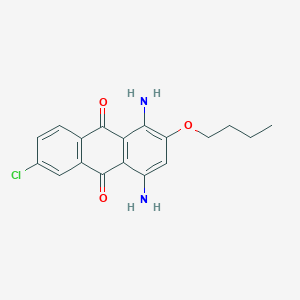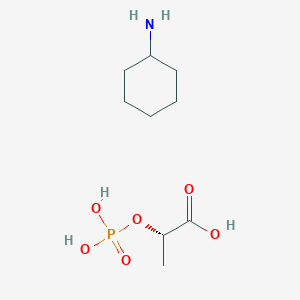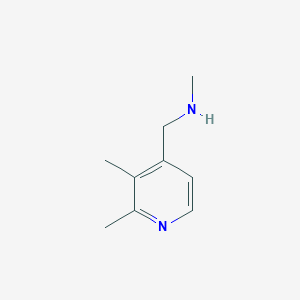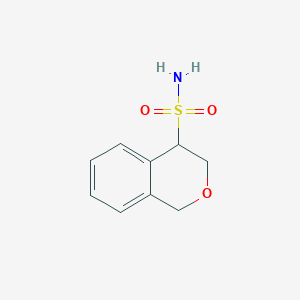
Isochroman-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isochroman-4-sulfonamide is a chemical compound that belongs to the class of isochromans, which are cyclic benzyl ethers. Isochromans are known for their attractive properties and are frequently found in both natural and synthesized bioactive compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-4-sulfonamide typically involves the oxidative transformation of the benzylic carbon of isochromans. One common method is the cross-dehydrogenative coupling between isochromans and nucleophiles using an electronically tuned nitroxyl radical catalyst. This method effectively promotes the oxidation of benzylic ethers and allows for the modification of isochromans via oxidative C–N bond formation at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal-catalyzed reactions and organocatalytic methods. These methods are preferred due to their high level of safety and environmentally benign nature . The use of nitroxyl-type catalysts, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) and 2-azaadamantane N-oxyl (AZADO), has been reported for the oxidation of alcohols and other functional groups .
化学反应分析
Types of Reactions: Isochroman-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative transformation of the benzylic carbon is one of the most effective ways to synthesize isochromans functionalized at the α-position with respect to the oxygen atom .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitroxyl radical catalysts, potassium carbonate, and dichloromethane. The reactions are typically carried out at room temperature .
Major Products Formed: The major products formed from the reactions involving this compound include functionalized isochromans with various substituents at the α-position. These products are often used as intermediates in the synthesis of more complex compounds .
科学研究应用
Isochroman-4-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential cardioprotective effects, particularly in the treatment of cardiac hypertrophy . In medicine, it is being explored as a potential drug candidate for various diseases. In industry, it is used in the production of polymers and other materials .
作用机制
The mechanism of action of isochroman-4-sulfonamide involves the oxidative transformation of the benzylic carbon. This transformation is facilitated by the use of nitroxyl radical catalysts, which promote the oxidation of benzylic ethers. The rate-determining step involves the hydride transfer from the benzylic C–H bond to the oxygen of the oxoammonium ion, resulting in the formation of hydroxyamine and oxocarbenium cation intermediates .
相似化合物的比较
Isochroman-4-sulfonamide can be compared with other similar compounds, such as isochroman-4-one and various isochroman derivatives. These compounds share similar structural motifs but differ in their functional groups and reactivity. This compound is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Isochroman-4-one
- 3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin
- Tetrahydroisoquinolines
属性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-isochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI 键 |
GUWWXVWWKRSBEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2CO1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



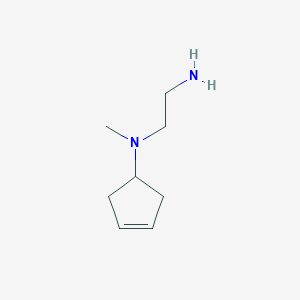
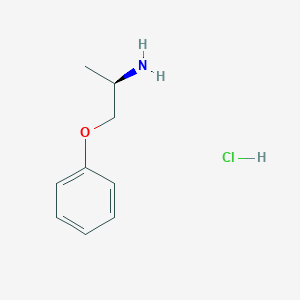
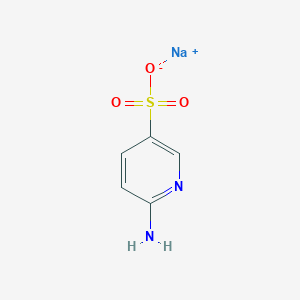
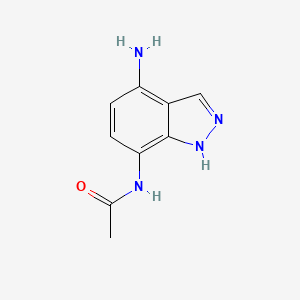
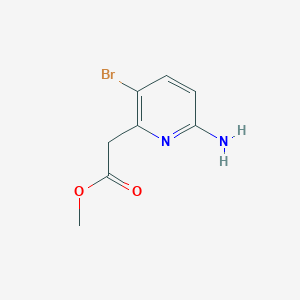
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

